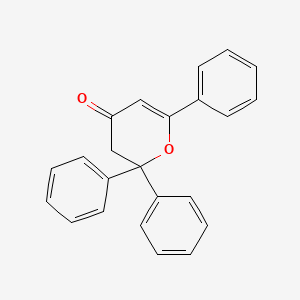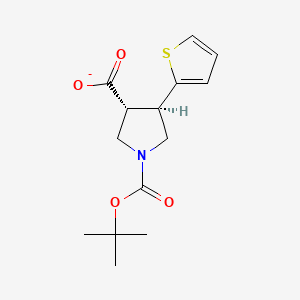
7-Chloro-3-ethyl-1H-quinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3-ethyl-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a quinoxaline core substituted with a chlorine atom at the 7th position and an ethyl group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-ethyl-1H-quinoxalin-2-one typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by chlorination and alkylation reactions. One common method includes the reaction of 2-chloro-3-ethylquinoxaline with an appropriate oxidizing agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. This includes the use of metal-free catalysts and environmentally benign solvents. Electrochemical methods have also been explored for the synthesis of quinoxaline derivatives, providing a sustainable and efficient route for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-3-ethyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable compound for biological research.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties
Mecanismo De Acción
The mechanism of action of 7-Chloro-3-ethyl-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can induce apoptosis in cancer cells by targeting specific signaling pathways and disrupting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound of 7-Chloro-3-ethyl-1H-quinoxalin-2-one, known for its broad range of biological activities.
2-Methylquinoxaline: Another derivative with similar structural features but different substitution patterns.
6-Chloroquinoxaline: A closely related compound with a chlorine atom at a different position on the quinoxaline ring
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the ethyl group enhances its reactivity and potential for diverse applications in medicinal chemistry and industrial processes .
Propiedades
Fórmula molecular |
C10H9ClN2O |
|---|---|
Peso molecular |
208.64 g/mol |
Nombre IUPAC |
8-chloro-3-ethyl-3H-quinoxalin-2-one |
InChI |
InChI=1S/C10H9ClN2O/c1-2-7-10(14)13-9-6(11)4-3-5-8(9)12-7/h3-5,7H,2H2,1H3 |
Clave InChI |
GQYGRAHGGCNUFE-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)N=C2C(=N1)C=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12340794.png)


![N-[(Z)-3-[(2E)-2-(dimethylaminomethylidene)hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12340814.png)




![(E)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B12340858.png)
![(NE)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine](/img/structure/B12340866.png)




